Benzenesulfonyl isocyanate

Overview

Description

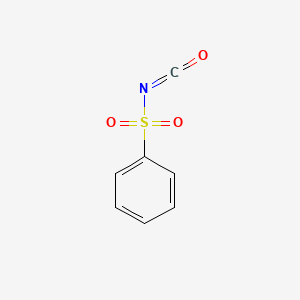

Benzenesulfonyl isocyanate (BSI) is a chemical compound with the molecular formula C6H5SO2NCO. It is a white crystalline solid that is soluble in organic solvents and is used in a variety of applications, including pharmaceuticals, agrochemicals, and polyurethanes. BSI is also used in the synthesis of various compounds, such as amines, amides, and nitriles.

Scientific Research Applications

Bioactivity and Medicinal Chemistry

Benzenesulfonyl isocyanate and its derivatives, particularly benzenesulfonyl hydrazones, have garnered significant interest in medicinal chemistry. These compounds display a wide range of biological activities, including antibacterial, antifungal, anticancer, antidepressant properties, activity against Alzheimer's disease, insecticidal activity, and the ability to inhibit enzyme activity. This versatility makes them valuable for exploring new treatments and understanding disease mechanisms (Łukasz Popiołek, 2021).

Synthesis of Heterocycles

This compound plays a crucial role in the synthesis of various benzannulated 1,3-diheteroatom five- and six-membered heterocycles. This is achieved through lanthanide-catalyzed cyclocarbonylation and cyclothiocarbonylation reactions, where aryl/alkyl isocyanates react with compounds like o-phenylenediamine and o-aminophenol to form benzimidazolones, benzoxazolones, and other related structures. These heterocycles have potential applications in pharmaceuticals and materials science (Yufeng Jing et al., 2014).

Antiglaucoma Properties

Research has shown that derivatives of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide, created through reactions with arysulfonyl isocyanates, exhibit strong inhibition of carbonic anhydrase isozymes. These compounds have been specifically designed to inhibit enzymes involved in aqueous humor secretion in the eye, offering a potential therapeutic approach for treating glaucoma (A. Casini et al., 2002).

Mechanism of Action

Target of Action

Benzenesulfonyl isocyanate (BSI) primarily targets phenols and alcohols . It reacts with these compounds to yield normal urethan products . In the context of biochemical research, BSI-derived compounds have been synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) .

Mode of Action

BSI interacts with its targets (phenols and alcohols) through a process known as sulfonylation . In this process, the isocyanate group in BSI reacts with the hydroxyl group in phenols and alcohols to form a urethane linkage . This reaction is typically used to synthesize sterically hindered derivatives of phenols and alcohols .

Biochemical Pathways

Bsi-derived compounds have been shown to inhibit hne, an enzyme involved in inflammation and immune response . By inhibiting hNE, these compounds could potentially affect various biochemical pathways related to inflammation and immune response .

Result of Action

The primary result of BSI’s action is the formation of urethane linkages with phenols and alcohols . In a biochemical context, BSI-derived compounds can inhibit hNE, potentially modulating inflammation and immune response .

Action Environment

The action of BSI is influenced by various environmental factors. For instance, BSI is moisture-sensitive and reacts violently with water . Therefore, it must be handled and stored under dry conditions . The reaction of BSI with phenols and alcohols is also likely to be influenced by factors such as temperature, pH, and the presence of catalysts.

Safety and Hazards

properties

IUPAC Name |

N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-6-8-12(10,11)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYAZVSPFMJCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182648 | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2845-62-7 | |

| Record name | Benzenesulfonyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of benzenesulfonyl isocyanate in organic synthesis?

A: this compound has proven particularly useful in cycloaddition reactions. For example, it reacts with dithiocarbamates to yield N-(C-amino-alkylthiomethylene) benzenesulfonamides. [] It also reacts with 2-diazoacenaphthenone to produce spiro[acenaphthenone-2,5′-oxazolin-4′-one], spiro-thiazolin-4′-one, and bis-spiro-azetidinones. []

Q2: Can you elaborate on the reaction of this compound with 2-diazoacenaphthenone and the products formed?

A2: While 2-diazoacenaphthenone doesn't react with less reactive isocyanates, it undergoes cycloaddition with the more electrophilic this compound. This reaction yields different products depending on the specific isocyanate used:

Q3: How does this compound react with hydrazide derivatives, and what is the significance of the resulting products' structures?

A: this compound reacts with the hydrazide of 1,2,4-triazol-1-acetic acid to form semicarbazide derivatives. [] These derivatives can further cyclize under alkaline conditions, leading to the formation of three distinct groups of 4,5-dihydro-1H-l,2,4-triazol-5-one derivatives. The substituents on the starting semicarbazide dictate the final product structure:

Q4: Are there any applications of this compound in materials science?

A: Yes, this compound can be used as a compatibilizer in the formulation of modified polyphenylene sulfide plastic. [] The addition of m-isopropenyl-2,2-dimethyl this compound, along with other additives, improves the mechanical properties, flexibility, and impact resistance of the resulting plastic. []

Q5: What insights have been gained from studying the reactions of this compound with various tetrazenes?

A: Research has explored the reactivity of tetrasubstituted tetrazenes, specifically (Me3Si)2NNNN(SiMe3)2 (1), with this compound. [] The reaction proceeds via substitution of the silyl groups, followed by a cyclization step, ultimately yielding a silylated 5-hydroxytetrazole derivative. [] This finding contributes to the understanding of how tetrazenes can be modified and the diverse range of products achievable through their reactions.

Q6: Has this compound been implicated in the formation of bound residues in soil?

A: Research on the herbicide metsulfuron-methyl revealed that this compound, a degradation product of metsulfuron-methyl, contributes to the formation of bound residues in soil. [, ] While not directly applied, its presence as a breakdown product highlights a potential route for persistent organic pollutants in the environment. This finding emphasizes the importance of investigating the environmental fate and degradation pathways of pesticides and their byproducts.

Q7: Beyond its use as a reagent, what other research has been conducted on this compound?

A: Research has investigated the reactions of this compound with bioorganometallic oxides of tin, germanium, and silicon. [] This work explores the potential of this reagent in synthesizing novel organometallic compounds, expanding its utility beyond traditional organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)